Vadimezan

Catalog No.
S548147
CAS No.
117570-53-3
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vadimezan

CAS Number

117570-53-3

Product Name

Vadimezan

IUPAC Name

2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetic acid

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-9-6-7-13-15(20)12-5-3-4-11(8-14(18)19)17(12)21-16(13)10(9)2/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

XGOYIMQSIKSOBS-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

5,6-dimethyl xanthenone acetic acid, 5,6-dimethyl-9-oxo-9H-xanthene-4-acetic acid, 5,6-dimethylxanthenone-4-acetic acid, 5,6-dimethylxanthenoneacetic acid, 5,6-dimethylxanthenoneacetic acid, sodium salt, 5,6-MeXAA, AS1404, ASA 404, ASA-404, ASA404, dimethyloxoxanthene acetic acid, DMXAA, NSC 640488, vadimezan

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O)C

Description

The exact mass of the compound Vadimezan is 282.08921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Disrupting Tumor Blood Flow

Vadimezan works by targeting the blood vessels that supply tumors. These blood vessels are often abnormal and leaky, allowing cancer cells to grow and spread. Vadimezan disrupts the structure and function of these blood vessels, leading to a reduction in blood flow to the tumor. This process, known as vascular disruption, can starve the tumor of oxygen and nutrients, ultimately leading to tumor cell death [].

There is ongoing research to understand the exact mechanism by which Vadimezan disrupts tumor blood vessels. Some studies suggest that Vadimezan may directly damage the endothelial cells lining the blood vessels, while others suggest it may work by activating signaling pathways that lead to blood vessel collapse [].

Stimulating the Immune System

In addition to its effects on tumor blood flow, Vadimezan may also have the potential to stimulate the immune system to fight cancer. When tumor blood vessels are disrupted, it can lead to the release of damage signals and tumor antigens. These signals can activate the immune system and promote an anti-tumor immune response [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

282.08921

Appearance

Light brown to brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0829J8133H

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, lung cancer, ovarian cancer, and prostate cancer.

Pharmacology

Vadimezan is a fused tricyclic analogue of flavone acetic acid with potential antineoplastic activity. Vadimezan induces the cytokines tumor necrosis alpha (TNF-alpha), serotonin and nitric oxide, resulting in hemorrhagic necrosis and a decrease in angiogenesis. This agent also stimulates the anti-tumor activity of tumor-associated macrophages.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

ASA404 (DMXAA) is a small-molecule vascular disrupting agent which targets the blood vessels that nourish tumours. The proposed mechanism of action for ASA404 is directly increasing permeability of the tumor's endothelial cells. Vasoactive mediators such as tumor necrosis factor (TNF) may also be implicated. Increased permeability of tumor cell vasculature may allow increased permeation of anticancer treatments such as cytotoxic drugs, antibodies, drug conjugates and gene therapy.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

117570-53-3

Wikipedia

Vadimezan

Dates

Modify: 2023-08-15
1: Lou YC, Kao YF, Chin KH, Chen JK, Tu JL, Chen C, Chou SH. Backbone resonance assignments of the 54 kDa dimeric C-terminal domain of murine STING in complex with DMXAA. Biomol NMR Assign. 2014 Dec 9. [Epub ahead of print] PubMed PMID: 25487675.
2: Gao P, Zillinger T, Wang W, Ascano M, Dai P, Hartmann G, Tuschl T, Deng L, Barchet W, Patel DJ. Binding-pocket and lid-region substitutions render human STING sensitive to the species-specific drug DMXAA. Cell Rep. 2014 Sep 25;8(6):1668-76. doi: 10.1016/j.celrep.2014.08.010. Epub 2014 Sep 4. PubMed PMID: 25199835.
3: Downey CM, Aghaei M, Schwendener RA, Jirik FR. DMXAA causes tumor site-specific vascular disruption in murine non-small cell lung cancer, and like the endogenous non-canonical cyclic dinucleotide STING agonist, 2'3'-cGAMP, induces M2 macrophage repolarization. PLoS One. 2014 Jun 18;9(6):e99988. doi: 10.1371/journal.pone.0099988. eCollection 2014. PubMed PMID: 24940883; PubMed Central PMCID: PMC4062468.
4: Yung R, Seyfoddin V, Guise C, Tijono S, McGregor A, Connor B, Ching LM. Efficacy against subcutaneous or intracranial murine GL261 gliomas in relation to the concentration of the vascular-disrupting agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), in the brain and plasma. Cancer Chemother Pharmacol. 2014 Mar;73(3):639-49. doi: 10.1007/s00280-014-2395-y. Epub 2014 Jan 30. PubMed PMID: 24477604.
5: Gao P, Ascano M, Zillinger T, Wang W, Dai P, Serganov AA, Gaffney BL, Shuman S, Jones RA, Deng L, Hartmann G, Barchet W, Tuschl T, Patel DJ. Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell. 2013 Aug 15;154(4):748-62. doi: 10.1016/j.cell.2013.07.023. Epub 2013 Aug 1. PubMed PMID: 23910378.
6: Tang CK, Aoshi T, Jounai N, Ito J, Ohata K, Kobiyama K, Dessailly BH, Kuroda E, Akira S, Mizuguchi K, Coban C, Ishii KJ. The chemotherapeutic agent DMXAA as a unique IRF3-dependent type-2 vaccine adjuvant. PLoS One. 2013;8(3):e60038. doi: 10.1371/journal.pone.0060038. Epub 2013 Mar 21. PubMed PMID: 23555875; PubMed Central PMCID: PMC3605442.
7: Tijono SM, Guo K, Henare K, Palmer BD, Wang LC, Albelda SM, Ching LM. Identification of human-selective analogues of the vascular-disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Br J Cancer. 2013 Apr 2;108(6):1306-15. doi: 10.1038/bjc.2013.101. Epub 2013 Mar 12. PubMed PMID: 23481185; PubMed Central PMCID: PMC3619269.
8: Yeniceli D, Deng X, Adams E, Dogrukol-Ak D, Van Schepdael A. Development of a CD-MEKC method for investigating the metabolism of tamoxifen by flavin-containing monooxygenases and the inhibitory effects of methimazole, nicotine and DMXAA. Electrophoresis. 2013 Feb;34(3):463-70. doi: 10.1002/elps.201200356. Epub 2012 Dec 26. PubMed PMID: 23161341.
9: Prantner D, Perkins DJ, Lai W, Williams MS, Sharma S, Fitzgerald KA, Vogel SN. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential. J Biol Chem. 2012 Nov 16;287(47):39776-88. doi: 10.1074/jbc.M112.382986. Epub 2012 Oct 1. PubMed PMID: 23027866; PubMed Central PMCID: PMC3501038.
10: Henare K, Wang L, Wang LC, Thomsen L, Tijono S, Chen CJ, Winkler S, Dunbar PR, Print C, Ching LM. Dissection of stromal and cancer cell-derived signals in melanoma xenografts before and after treatment with DMXAA. Br J Cancer. 2012 Mar 13;106(6):1134-47. doi: 10.1038/bjc.2012.63. PubMed PMID: 22415295; PubMed Central PMCID: PMC3304430.
11: McKeage MJ, Jameson MB; AS1404-201 Study Group Investigators. Comparative outcomes of squamous and non-squamous non-small cell lung cancer (NSCLC) patients in phase II studies of ASA404 (DMXAA) - retrospective analysis of pooled data. J Thorac Dis. 2010 Dec;2(4):199-204. doi: 10.3978/j.issn.2072-1439.2010.02.04.1. PubMed PMID: 22263047; PubMed Central PMCID: PMC3256477.
12: Buchanan CM, Shih JH, Astin JW, Rewcastle GW, Flanagan JU, Crosier PS, Shepherd PR. DMXAA (Vadimezan, ASA404) is a multi-kinase inhibitor targeting VEGFR2 in particular. Clin Sci (Lond). 2012 May 1;122(10):449-57. doi: 10.1042/CS20110412. PubMed PMID: 22142330.
13: Jameson MB, Head M. Pharmacokinetic evaluation of vadimezan (ASA404, 5,6-dimethylxanthenone-4-acetic acid, DMXAA). Expert Opin Drug Metab Toxicol. 2011 Oct;7(10):1315-26. doi: 10.1517/17425255.2011.614389. Epub 2011 Aug 26. Review. PubMed PMID: 21870897.
14: Marysael T, Ni Y, Lerut E, de Witte P. Influence of the vascular damaging agents DMXAA and ZD6126 on hypericin distribution and accumulation in RIF-1 tumors. J Cancer Res Clin Oncol. 2011 Nov;137(11):1619-27. doi: 10.1007/s00432-011-1032-y. Epub 2011 Aug 21. PubMed PMID: 21858709.
15: Sun J, Wang LC, Fridlender ZG, Kapoor V, Cheng G, Ching LM, Albelda SM. Activation of mitogen-activated protein kinases by 5,6-dimethylxanthenone-4-acetic acid (DMXAA) plays an important role in macrophage stimulation. Biochem Pharmacol. 2011 Nov 1;82(9):1175-85. doi: 10.1016/j.bcp.2011.07.086. Epub 2011 Jul 26. PubMed PMID: 21819972; PubMed Central PMCID: PMC3191304.
16: Peng S, Monie A, Pang X, Hung CF, Wu TC. Vascular disrupting agent DMXAA enhances the antitumor effects generated by therapeutic HPV DNA vaccines. J Biomed Sci. 2011 Mar 8;18:21. doi: 10.1186/1423-0127-18-21. PubMed PMID: 21385449; PubMed Central PMCID: PMC3062584.
17: Shirey KA, Nhu QM, Yim KC, Roberts ZJ, Teijaro JR, Farber DL, Blanco JC, Vogel SN. The anti-tumor agent, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), induces IFN-beta-mediated antiviral activity in vitro and in vivo. J Leukoc Biol. 2011 Mar;89(3):351-7. doi: 10.1189/jlb.0410216. Epub 2010 Nov 17. PubMed PMID: 21084628; PubMed Central PMCID: PMC3040469.
18: Baguley BC, Siemann DW. Temporal aspects of the action of ASA404 (vadimezan; DMXAA). Expert Opin Investig Drugs. 2010 Nov;19(11):1413-25. doi: 10.1517/13543784.2010.529128. Review. PubMed PMID: 20964495; PubMed Central PMCID: PMC3583340.
19: Brauer R, Wang LC, Woon ST, Bridewell DJ, Henare K, Malinger D, Palmer BD, Vogel SN, Kieda C, Tijono SM, Ching LM. Labeling of oxidizable proteins with a photoactivatable analog of the antitumor agent DMXAA: evidence for redox signaling in its mode of action. Neoplasia. 2010 Sep;12(9):755-65. PubMed PMID: 20824052; PubMed Central PMCID: PMC2933696.
20: Head M, Jameson MB. The development of the tumor vascular-disrupting agent ASA404 (vadimezan, DMXAA): current status and future opportunities. Expert Opin Investig Drugs. 2010 Feb;19(2):295-304. doi: 10.1517/13543780903540214. PubMed PMID: 20050824.

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